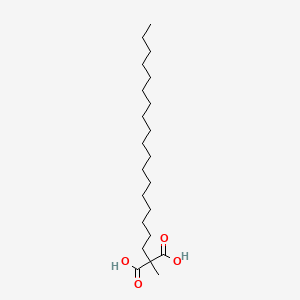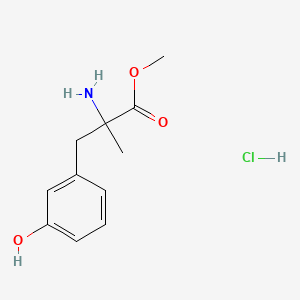
OCTENYLSUCCINIC ANHYDRIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octenylsuccinic anhydride is a chemical compound with the molecular formula C12H18O3. It is an important intermediate in fine chemicals due to its high chemical reactivity, which is attributed to the presence of a carbon-carbon double bond and a carboxylic acid ligand . This compound is widely used in various industrial applications, including the modification of starches to improve their functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octenylsuccinic anhydride can be synthesized through the esterification of starch with this compound in aqueous media under alkaline conditions . The reaction typically involves the use of sodium hydroxide as a catalyst and is carried out at a controlled pH of around 8.0 . The reaction conditions, such as temperature and time, are optimized to achieve the desired degree of substitution and functional properties .
Industrial Production Methods
In industrial settings, this compound is produced by reacting succinic anhydride with 1-octene in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product . The resulting this compound is then purified through distillation or recrystallization processes to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Octenylsuccinic anhydride undergoes various chemical reactions, including:
Addition Reactions: Due to the presence of a carbon-carbon double bond, it can participate in addition reactions with various reagents.
Substitution Reactions: The compound can undergo substitution reactions, particularly with nucleophiles, to form various derivatives.
Reduction Reactions: It can be reduced to form octenylsuccinic acid or other reduced derivatives.
Esterification: It reacts with alcohols to form esters, which are commonly used in the production of alkyd resins.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alcohols, amines, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and reaction times, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include esters, amides, and modified starches. These products have various industrial applications, such as in the production of emulsifiers, stabilizers, and coatings .
Applications De Recherche Scientifique
Octenylsuccinic anhydride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of octenylsuccinic anhydride involves the formation of ester bonds with hydroxyl groups on the surface of starch molecules . This modification imparts amphiphilic properties to the starch, allowing it to act as an emulsifier and stabilizer in various systems . The hydrophobic octenyl groups interact with nonpolar substances, while the hydrophilic succinic groups interact with polar substances, thereby stabilizing emulsions and improving the functional properties of the modified starch .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to octenylsuccinic anhydride include:
Succinic anhydride: Used in the production of resins and coatings.
Maleic anhydride: Used in the production of polymers and as a cross-linking agent.
Phthalic anhydride: Used in the production of plasticizers and resins.
Uniqueness
This compound is unique due to its ability to impart both hydrophobic and hydrophilic properties to modified starches, making it an effective emulsifier and stabilizer . This dual functionality is not commonly found in other similar compounds, which makes this compound particularly valuable in various industrial applications .
Propriétés
IUPAC Name |
(3Z)-3-octylideneoxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h8H,2-7,9H2,1H3/b10-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGXGCZUWXCDFJ-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=C1CC(=O)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\1/CC(=O)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[4-[bis[3-[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]amino]propyl]amino]butyl-[3-[[2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanoyl]amino]propyl]amino]propyl]-2-methyl-3-prop-2-enoxy-2-(prop-2-enoxymethyl)propanamide](/img/structure/B8018413.png)

![Methyl[3-(2-propyl-1,3-dioxolan-2-yl)propyl]amine](/img/structure/B8018421.png)

![Sodium;2-[3-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(4-methoxyphenyl)tetrazol-3-ium-2-yl]terephthalate](/img/structure/B8018430.png)
![2-[3-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-3-pyridin-3-yltetrazol-2-ium-5-yl]phenoxy]-N,N-diethylethanamine;bromide](/img/structure/B8018436.png)

![2-[[2-[[4-(Dimethylcarbamoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B8018475.png)



